3-Phenyl-1-{[(4-phenylcyclohexylidene)amino]oxy}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE is an organic compound characterized by its unique structure, which includes a phenylcyclohexylidene group linked to an amino phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE typically involves the condensation of 4-phenylcyclohexanone with 3-phenylpropanoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of (4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore used as a metal-free organophotocatalyst.
1H-Pyrazolo[3,4-b]pyridines: Compounds with kinase selectivity and potential therapeutic applications.
Uniqueness
(4-PHENYLCYCLOHEXYLIDENE)AMINO 3-PHENYLPROPANOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H23NO2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[(4-phenylcyclohexylidene)amino] 3-phenylpropanoate |
InChI |
InChI=1S/C21H23NO2/c23-21(16-11-17-7-3-1-4-8-17)24-22-20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
InChI Key |
NDJYKNHZWLGMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NOC(=O)CCC2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.